Ramelteon Metabolite M-II-d3 (mixture of R and S at the hydroxy position) Ramelteon Metabolite M-II-d3 (mixture of R and S at the hydroxy position)
Brand Name: Vulcanchem
CAS No.: 1246812-22-5
VCID: VC0030415
InChI: InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3
SMILES: CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O
Molecular Formula: C16H21NO3
Molecular Weight: 278.366

Ramelteon Metabolite M-II-d3 (mixture of R and S at the hydroxy position)

CAS No.: 1246812-22-5

Reference Standards

VCID: VC0030415

Molecular Formula: C16H21NO3

Molecular Weight: 278.366

Ramelteon Metabolite M-II-d3  (mixture of R and S at the hydroxy position) - 1246812-22-5

CAS No. 1246812-22-5
Product Name Ramelteon Metabolite M-II-d3 (mixture of R and S at the hydroxy position)
Molecular Formula C16H21NO3
Molecular Weight 278.366
IUPAC Name 3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Standard InChI InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3
Standard InChIKey FGFNIJYHXMJYJN-PJCDIQNWSA-N
SMILES CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O
Synonyms 2-Hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-cyclopenta[e]benzofuran-8-yl]ethyl]propanamide-d3
PubChem Compound 71751961
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator